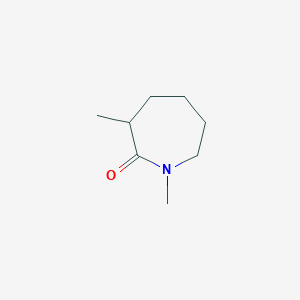

2H-Azepin-2-one, hexahydro-1,3-dimethyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2H-Azepin-2-one, hexahydro-1,3-dimethyl-, also known as 3-methylazepan-2-one or 3-Methylcaprolactam, is a chemical compound with the molecular formula C7H13NO . It has a molecular weight of 127.18 g/mol . The IUPAC name for this compound is 3-methylazepan-2-one .

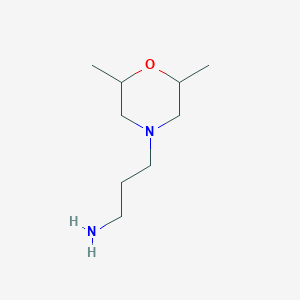

Molecular Structure Analysis

The molecular structure of 2H-Azepin-2-one, hexahydro-1,3-dimethyl- can be represented by the InChI string:InChI=1S/C7H13NO/c1-8-6-4-2-3-5-7(8)9/h2-6H2,1H3 . The corresponding InChIKey is ZWXPDGCFMMFNRW-UHFFFAOYSA-N . The Canonical SMILES representation is CC1CCCCNC1=O . Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-Azepin-2-one, hexahydro-1,3-dimethyl- include a molecular weight of 127.18 g/mol . The compound has a computed XLogP3-AA value of 0.9 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a topological polar surface area of 29.1 Ų . The compound has a complexity of 112 . The compound is fully miscible with water . It has a density of 0.991 g/mL at 25 °C (lit.) , a boiling point of 106-108 °C/6 mmHg (lit.) , and a refractive index of n20/D 1.484 (lit.) .科学的研究の応用

Synthesis of Heterocyclic Compounds

A study by Jiang-tao Sun outlined a method to synthesize triazolo[4,3a]azepin-3-one(thiol), a heterocyclic compound with significant bioactivity. The process begins with hexanolactam and involves O-methylation followed by cyclization, showcasing a practical approach for producing such heterocyclic compounds with potential research applications (Sun Jiang-tao, 2010).

Improved Preparation of Meptazonol

An improved synthesis method for meptazonol was developed by Lan-xiang S., involving the aromatization of hexahydro-1-methyl-3-(3-oxocyclohexen-1-yl)-2H-azepin-2-one to produce hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one with high yield. This process presents advantages such as reduced reaction time and energy consumption, making it suitable for large-scale production (S. Lan-xiang, 2009).

Synthesis of Azepine Derivatives

A novel approach for synthesizing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives was reported by Wenju Zhu and colleagues. Utilizing tertiary enamides and aldehydes under mild conditions, this method efficiently yields diverse azepine derivatives, demonstrating potential for expanding the chemical space of azepine-based research applications (Wenju Zhu et al., 2015).

特性

IUPAC Name |

1,3-dimethylazepan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7-5-3-4-6-9(2)8(7)10/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNQTYQMTXOCRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448288 |

Source

|

| Record name | 2H-Azepin-2-one, hexahydro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Azepin-2-one, hexahydro-1,3-dimethyl- | |

CAS RN |

55917-05-0 |

Source

|

| Record name | 2H-Azepin-2-one, hexahydro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)